6-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid
Description
6-[(5E)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one ring substituted with a sulfanylidene group at position 2 and a 3,4,5-trimethoxyphenylmethylidene moiety at position 3. This compound belongs to a class of molecules with demonstrated interest in medicinal chemistry due to the pharmacological versatility of thiazolidinones, including anticancer, antimicrobial, and antidiabetic activities .
Properties
IUPAC Name |
6-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S2/c1-24-13-9-12(10-14(25-2)17(13)26-3)11-15-18(23)20(19(27)28-15)8-6-4-5-7-16(21)22/h9-11H,4-8H2,1-3H3,(H,21,22)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQFOPBPIIFIPF-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound with potential biological activity. Its structural complexity suggests a range of interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 382.46 g/mol. The presence of functional groups such as thiazolidine and sulfanylidene indicates potential reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.46 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Antimicrobial Activity
Research has demonstrated that compounds similar to 6-[(5E)-4-oxo-2-sulfanylidene...] exhibit significant antimicrobial properties. A study conducted on thiazolidine derivatives showed effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus through disk diffusion assays . These findings suggest that the compound may possess similar antimicrobial effects.
Antioxidant Properties
The antioxidant activity of thiazolidine derivatives has been documented, indicating that they can scavenge free radicals and protect cellular components from oxidative damage. This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative stress .
Cytotoxicity Studies
Cytotoxicity assays performed on related compounds have shown varying degrees of toxicity against cancer cell lines. For example, thiazolidine derivatives have been tested against human cancer cell lines, revealing IC50 values that indicate their potential as anticancer agents. Further studies are needed to evaluate the specific cytotoxic effects of 6-[(5E)-4-oxo-2-sulfanylidene...] on different cancer cell lines.
The proposed mechanism by which thiazolidine derivatives exert their biological effects includes:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells, leading to reduced viability.
- Modulation of Signaling Pathways : The interaction with various signaling pathways may enhance the therapeutic efficacy of these compounds.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazolidine derivatives including those structurally related to 6-[(5E)-4-oxo...]. The results indicated significant inhibition zones against E. coli and S. aureus, demonstrating the compound's potential as an antimicrobial agent .
Study 2: Antioxidant Activity
Research focused on the antioxidant properties of thiazolidine derivatives highlighted their ability to reduce oxidative stress markers in vitro. The study measured the reduction in malondialdehyde (MDA) levels as a marker for lipid peroxidation, showing promising results for compounds similar to 6-[(5E)-4-oxo...] .
Study 3: Cytotoxic Effects
A recent investigation into the cytotoxic effects of thiazolidine compounds found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing safer anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives with varying substituents on the methylidene group and side chains exhibit distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Structural and Physicochemical Properties
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction parameters influence yield and purity?
Answer:
The synthesis typically involves a multi-step condensation reaction to assemble the thiazolidinone core, followed by functionalization of the hexanoic acid chain and arylidene substituent. Key steps include:
- Thiazolidinone formation : Reacting rhodanine derivatives with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under basic conditions (e.g., piperidine in ethanol) to form the exocyclic double bond .
- Hexanoic acid coupling : Using alkylation or nucleophilic substitution to attach the hexanoic acid moiety .
Critical parameters : - Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thiazolidinone formation .
- Temperature : Reflux conditions (~80–100°C) improve regioselectivity .
- Purification : Recrystallization (ethanol/water) or silica gel chromatography (hexane:ethyl acetate gradients) ensures high purity (>95%) .
Advanced: How can regioselectivity in thiazolidinone ring formation be systematically optimized?
Answer:
Regioselectivity is influenced by steric and electronic effects of substituents. Strategies include:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) can direct bond formation .
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity, temperature, and stoichiometry of the aldehyde-rhodanine ratio .
- Kinetic studies : Monitor intermediate formation via TLC or in-situ IR to identify optimal reaction windows .
Basic: What in vitro assays are recommended for initial screening of anti-inflammatory activity?
Answer:
Standard assays include:
- COX-1/COX-2 inhibition : Measure IC₅₀ values using enzyme immunoassays (EIAs) with purified cyclooxygenase isoforms .
- Cytokine suppression : Quantify TNF-α or IL-6 levels in LPS-stimulated macrophages (e.g., RAW 264.7 cells) via ELISA .
- NF-κB pathway analysis : Luciferase reporter assays in HEK293 cells transfected with NF-κB response elements .
Advanced: How can discrepancies in reported antimicrobial efficacy across structural analogs be resolved?
Answer:
Discrepancies often arise from substituent effects or assay variability. Mitigation strategies:
- Comparative SAR studies : Test analogs with systematic substituent variations (e.g., methoxy vs. nitro groups) under standardized MIC assays (e.g., broth microdilution per CLSI guidelines) .
- Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to distinguish intrinsic activity from uptake limitations .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., 3,4,5-trimethoxy groups enhance Gram-positive activity by ~40% vs. unsubstituted analogs) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the arylidene substituent (δ 7.2–7.8 ppm for aromatic protons) and thiazolidinone carbonyl (δ 170–175 ppm) .
- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of hexanoic acid chain at m/z 250–300) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .
Advanced: How does the 3,4,5-trimethoxyphenyl group influence target binding compared to other aryl substituents?
Answer:
The trimethoxy group enhances:
- Hydrophobic interactions : Molecular docking shows deeper penetration into enzyme pockets (e.g., COX-2) due to methoxy-induced lipophilicity .
- π-Stacking : MD simulations reveal stable interactions with aromatic residues (e.g., Tyr355 in PPARγ) .
- Metabolic stability : Compared to hydroxylated analogs, methoxy groups reduce Phase II glucuronidation, prolonging half-life in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
